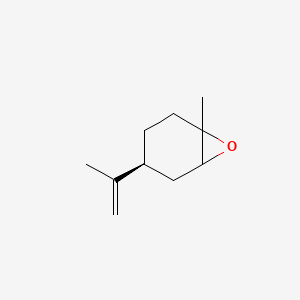
Limonene oxide, (-)-
説明
Limonene oxide, also known as limonene 1,2-epoxide, is a monoterpene that can be prepared from limonene . It has antinociceptive and antitumoral activities and is used in many products like food additives, cosmetics, and perfumes .
Synthesis Analysis
Chemoenzymatic epoxidation of limonene to limonene oxide was carried out using in situ generation of peroxy octanoic acid from octanoic acid and H2O2 . In this study, agricultural-waste rice husk ash (RHA)-derived silica was surface-functionalized using (3-aminopropyl) triethoxysilane (APTS), which was cross-linked using glutaraldehyde for immobilization of Candida antarctica lipase B .Molecular Structure Analysis
The molecular formula of Limonene oxide is C10H16O . The InChI key is CCEFMUBVSUDRLG-UHFFFAOYSA-N .Chemical Reactions Analysis
Limonene oxide undergoes biocatalytic resolution in the presence of epoxide hydrolase to form enantiomerically pure cis - and trans -limonene oxides . The reactant limonene, peroxyoctanoic acid, octanoic acid, and the product limonene oxide are all soluble in the organic phase .Physical And Chemical Properties Analysis
Limonene oxide has a molecular weight of 152.23 g/mol . The refractive index of limonene oxide produced from NO3 oxidation is 1.578 at 532 nm and 1.591 at 375 nm .科学的研究の応用
Anti-Yeast and Anti-Microbial Potentials
The 1,2-limonene oxide, carveols, and carvone are monoterpenes that can be synthesized using iodosylbenzene as a terminal oxidant. These compounds are known to have anti-yeast and anti-microbial potentials .
Anti-Leishmanial Potentials
β-amino alcohol-based derivatives can be prepared by regioselective aminolysis of limonene. These derivatives show excellent anti-leishmanial potentials and are widely used as catalysts in enantioselective additions and gelatin preparations .
Aerosol Formation
Aerosols are formed through the ozonolysis of various stereo-structures of limonene .
Anti-Tumoral Activities
Benzaldehyde thio-semicarbazone is prepared by regioselective additions of HSCN, which shows anti-leishmanial and anti-tumoral activities. This compound is used for the preparation of copper-based complexes along with 1,3,4-thiadiazole .
Anti-Bacterial and Anti-Inflammatory Potentials
The p-cymene is prepared by derivatization of α-limonene in the presence of lead-impregnated silica via a disproportionation reaction. This compound shows anti-bacterial and anti-inflammatory potentials and extends its applications towards the food and flavor industry .
Lubricant and Bisphosphonate Therapy
Synthesis of limonene bisphosphonate is practiced via chemical modification with dialkyl phosphite. This compound is known to have a number of applications in tribology as a lubricant and in bisphosphonate therapy .
Physiological Effects and Synthetic Intermediates
Synthesis of p-menthane through catalytic hydrogenation of limonene under high pressure generally yields end products that exhibit physiological effects and find applications as synthetic intermediates .
Natural Product Extraction Solvent
Limonene has been demonstrated to be an effective natural product extraction solvent. For example, it has been used in the extraction of olive oil from olive seeds using microwaves as a heat source .
Safety And Hazards
特性
IUPAC Name |
(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-IDKOKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; cool minty aroma | |
| Record name | l-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | l-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
| Record name | l-8-p-Menthene-1,2-epoxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Limonene oxide, (-)- | |
CAS RN |
203719-53-3 | |
| Record name | Limonene oxide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Limonene oxide, (-) has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol.
ANone: Researchers utilize various techniques to characterize limonene oxide, (-), including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps identify and quantify limonene oxide, (-) in complex mixtures, like essential oils. [, , , , ]
- Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR provide detailed structural information about limonene oxide, (-). [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups present in limonene oxide, (-). [, ]
A: Research indicates that exposure to oxygen and heat can significantly alter the aroma profile of essential oils containing limonene oxide, (-). Specifically, these conditions promote the formation of limonene oxide isomers and L-carvone, contributing to sweet, floral, and minty notes. []
A: Studies have shown that limonene oxide, (-) readily sorbs into LDPE. Interestingly, the presence of LDPE appears to slow down the oxidation process compared to a control without LDPE. This suggests LDPE might offer a level of protection against oxidation. []
A: Yes, limonene oxide, (-) serves as a valuable monomer for ring-opening polymerization (ROP) and ring-opening copolymerization (ROCOP) reactions. [, , , ]
A: Limonene oxide, (-) can be polymerized to form poly(limonene carbonate) using carbon dioxide (CO2) and a suitable catalyst. [, ] It can also be copolymerized with anhydrides, such as phthalic anhydride, to produce polyesters. [, ]
A: Limonene oxide, (-) acts as a substrate in the cycloaddition reaction with CO2 to produce cyclic carbonates. This reaction is often catalyzed by metal complexes, like zirconium or aluminum-based catalysts, in conjunction with a co-catalyst such as tetra-n-butylammonium bromide. [, ]
A: Yes, density functional theory (DFT) calculations have been used to investigate the Meinwald rearrangement of limonene oxide, (-), providing insights into reaction mechanisms and energetics. []
A: The stereochemistry of limonene oxide plays a crucial role in its reactivity. For instance, cis-limonene oxide and trans-limonene oxide lead to different products in the Meinwald rearrangement. [] Similarly, the stereochemistry of the epoxide influences the stereoregularity of the resulting polycarbonate in the copolymerization with CO2. []
A: Yes, researchers have developed techniques to separate the cis- and trans-isomers of limonene oxide. One method involves a water-promoted kinetic separation, achieving high diastereoselectivity. [] Another approach utilizes aqueous mercury(II)-mediated or acid-catalyzed hydration. []
A: While limonene oxide, (-) is a bio-based compound, research on its environmental impact and degradation pathways is still developing. Understanding its fate in the environment and potential for biodegradation is crucial for sustainable applications. [, ]
A: Gas chromatography (GC) coupled with various detectors, such as mass spectrometry (MS) or olfactometry (O), is commonly employed to separate, identify, and quantify limonene oxide, (-) in complex matrices like essential oils. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



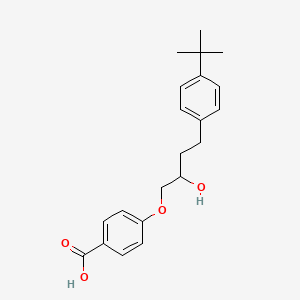
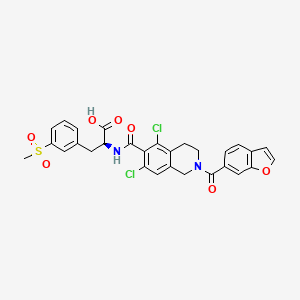
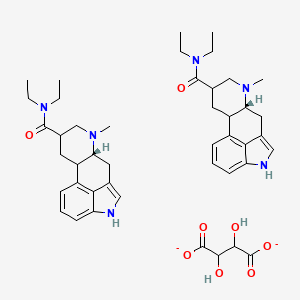
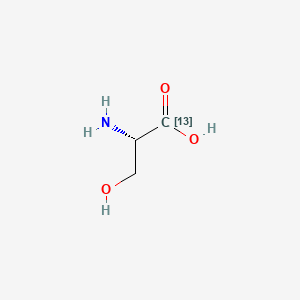
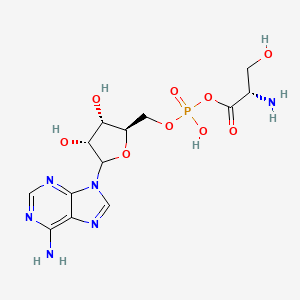
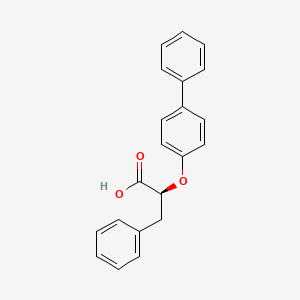
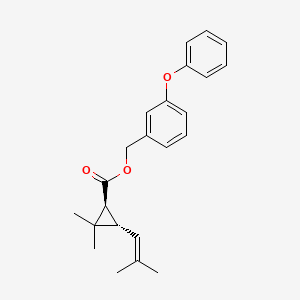
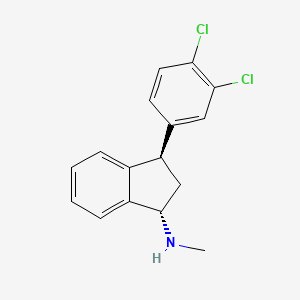
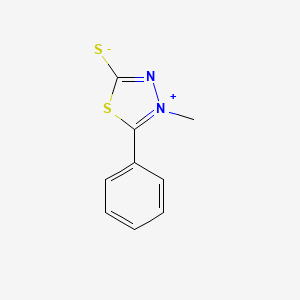
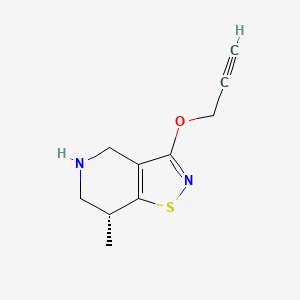
![4-{[4,4-Bis(4-fluorophenyl)butyl]amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B1675340.png)
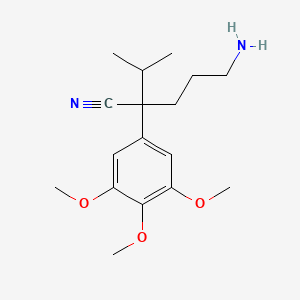
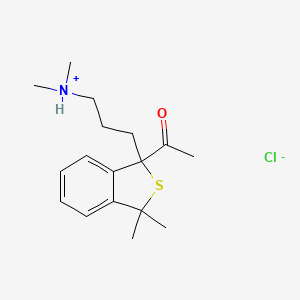
![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)